molecular formula C10H12BrNO B13586857 2-(3-Bromo-4-methoxyphenyl)azetidine

2-(3-Bromo-4-methoxyphenyl)azetidine

Cat. No.: B13586857
M. Wt: 242.11 g/mol
InChI Key: ASIBWXFWNPNLMI-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an azetidine ring

Preparation Methods

The synthesis of 2-(3-Bromo-4-methoxyphenyl)azetidine can be achieved through several methods:

    Cyclization: One common method involves the cyclization of appropriate precursors. For instance, starting from a suitable bromo-methoxyphenyl derivative, cyclization can be induced under specific conditions to form the azetidine ring.

    Nucleophilic Substitution: Another approach is the nucleophilic substitution reaction, where a nucleophile attacks a precursor molecule to form the azetidine ring.

    Cycloaddition: Cycloaddition reactions, such as the [2+2] cycloaddition, can also be employed to synthesize azetidines.

    Ring Expansion and Rearrangement: Ring expansion and rearrangement reactions of smaller ring systems can lead to the formation of azetidines.

    Reduction of β-lactams: The reduction of β-lactams is another method to obtain azetidines.

Chemical Reactions Analysis

2-(3-Bromo-4-methoxyphenyl)azetidine undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)azetidine involves its interaction with molecular targets through its functional groups. The bromine and methoxy groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The azetidine ring’s strained structure makes it reactive, allowing it to undergo ring-opening and other transformations that can affect its biological activity .

Comparison with Similar Compounds

2-(3-Bromo-4-methoxyphenyl)azetidine can be compared with other azetidine derivatives, such as:

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)azetidine

InChI

InChI=1S/C10H12BrNO/c1-13-10-3-2-7(6-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3

InChI Key

ASIBWXFWNPNLMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCN2)Br

Origin of Product

United States

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